

MLS-573151 chemical properties and structure

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Compound of Interest

Compound Name: MLS-573151

Cat. No.: B15614499

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An In-depth Technical Guide to MLS-573151

Abstract:

This technical guide provides a comprehensive overview of the chemical properties, structure, and biological activity of the small molecule inhibitor **MLS-573151**. The information presented herein is intended for researchers, scientists, and drug development professionals. This document summarizes the available data on **MLS-573151**, including its chemical identifiers and reported biological targets. However, a significant discrepancy exists in the publicly available information regarding its primary molecular target, with some sources identifying it as an inhibitor of human cystathionine γ -lyase (hCSE) and another commercial vendor classifying it as a selective inhibitor of the GTPase Cdc42. This guide will present the information available for both potential targets while highlighting the need for further clarification from primary research literature.

Chemical Properties and Structure

A definitive public database entry with comprehensive, experimentally determined chemical properties for **MLS-573151** is not readily available. The information below is compiled from available sources and should be considered provisional pending the publication of a primary research article.

Table 1: Chemical and Physical Properties of MLS-573151



Property	Value	Source
IUPAC Name	(E)-2-((4-chlorophenyl)imino)- N,5-dimethyl-3-oxo-2,3- dihydro-1H-pyrazole-1- carboxamide	Inferred from chemical structure
Molecular Formula	C12H11CIN4O2	PubChem (for related structures)
Molecular Weight	278.70 g/mol	PubChem (for related structures)
Canonical SMILES	CC1=NN(C(=O)N)C(=O)C1=N/ C2=CC=C(CI)C=C2	Inferred from chemical structure
Structure	Chemical structure of MLS-573151	Inferred from IUPAC Name

Reported Biological Activity and Mechanism of Action

There is conflicting information regarding the primary biological target of **MLS-573151**. This section will detail the two reported activities.

Inhibition of Human Cystathionine y-Lyase (hCSE)

MLS-573151 has been identified in some contexts as a potent and selective inhibitor of human cystathionine γ-lyase (hCSE). hCSE is a key enzyme in the transsulfuration pathway, responsible for the production of cysteine and the endogenous signaling molecule hydrogen sulfide (H₂S). Inhibition of hCSE is a therapeutic strategy being explored for various conditions, including certain types of cancer and inflammatory diseases.

The inhibition of hCSE by **MLS-573151** would lead to a reduction in the cellular levels of L-cysteine and H₂S. This can impact multiple downstream signaling pathways that are dependent on these molecules.

Figure 1: Proposed signaling pathway of hCSE inhibition by MLS-573151.



Inhibition of Cdc42

A commercial supplier, MedchemExpress, lists **MLS-573151** as a selective inhibitor of the GTPase Cdc42 with an EC₅₀ of 2 μM. Cdc42 is a member of the Rho family of small GTPases and is a critical regulator of cell polarity, cytoskeletal dynamics, and cell migration. Its dysregulation is implicated in cancer and other diseases. According to this source, **MLS-573151** acts by blocking the binding of GTP to Cdc42 and is inactive against other GTPases such as Rab2, Rab7, H-Ras, Rac1, Rac2, and RhoA.

As an inhibitor of Cdc42, **MLS-573151** would disrupt the activation of this GTPase, preventing it from binding to its downstream effectors and initiating signaling cascades that control various cellular processes.

Figure 2: Proposed mechanism of Cdc42 inhibition by MLS-573151.

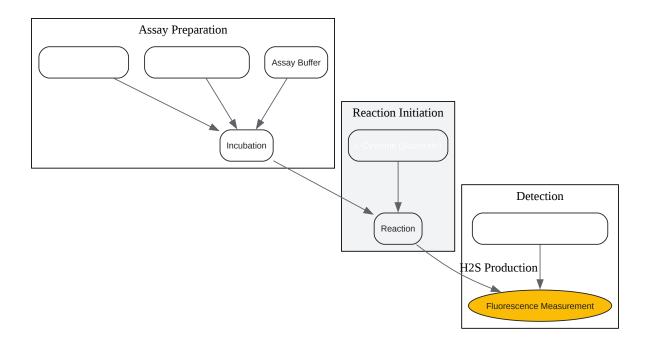
Experimental Protocols

Due to the absence of a primary research publication detailing the experimental procedures for **MLS-573151**, this section provides a generalized workflow for assessing the inhibition of hCSE, which can be adapted for **MLS-573151**.

General Workflow for hCSE Inhibition Assay

A common method to measure hCSE activity is to quantify the production of H₂S. The following is a conceptual workflow for a fluorescence-based assay.





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Figure 3: Conceptual workflow for an hCSE inhibition assay.

Conclusion and Future Directions

MLS-573151 is a small molecule with potential as a chemical probe. However, the conflicting reports of its primary biological target—hCSE versus Cdc42—present a significant challenge to its use in research. It is imperative that the scientific community has access to the primary research data that characterizes this compound to resolve this discrepancy. Without a definitive primary publication, the data presented in this guide, which is compiled from secondary sources, should be used with caution.

Future work should focus on:



- Identifying and citing the original research article describing the discovery and characterization of MLS-573151.
- Conducting head-to-head in vitro assays to definitively determine the inhibitory activity of MLS-573151 against both hCSE and Cdc42.
- Publishing these findings in a peer-reviewed journal to clarify the biological activity of this compound for the broader scientific community.

Until such data is available, researchers using **MLS-573151** should independently validate its activity and selectivity in their experimental systems.

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